molecular formula C7H10N2O B1287189 (6-(Aminomethyl)pyridin-2-yl)methanol CAS No. 50501-31-0

(6-(Aminomethyl)pyridin-2-yl)methanol

Cat. No. B1287189
CAS RN: 50501-31-0
M. Wt: 138.17 g/mol
InChI Key: YDFGMPWIEVDROI-UHFFFAOYSA-N
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Description

“(6-(Aminomethyl)pyridin-2-yl)methanol” is a compound with the InChI code 1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8) . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Physical And Chemical Properties Analysis

“(6-(Aminomethyl)pyridin-2-yl)methanol” has a molecular weight of 211.09 g/mol . It is slightly soluble in water . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis of Aromatic Ketones

The compound can be used in the synthesis of aromatic ketones, which are important pharmaceutical intermediates . In particular, pyridin-2-yl-methanone motifs have gained extensive attention in recent years . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .

Copper Catalysis

The compound can be used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes . This process involves a direct Csp3-H oxidation approach with water under mild conditions .

Antibacterial Activity

The compound can be used to synthesize new complexes with copper, which have been found to enhance antibacterial activity . For example, Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid were synthesized and characterized to find out the effect of polarity, active groups, and complexation on antibacterial activity .

Synthesis of Novel Ligands

The compound can be used in the synthesis of novel ligands . For example, (6-methyl-pyridin-2-ylamino)-acetic acid was synthesized through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid .

5. Antagonist for Transient Receptor Potential Vanilloid 3 The compound can be used in the synthesis of derivatives that act as novel and selective antagonists for Transient Receptor Potential Vanilloid 3 .

Anti-fibrosis Activity

Some derivatives of the compound have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .

Safety and Hazards

“(6-(Aminomethyl)pyridin-2-yl)methanol” is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

[6-(aminomethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFGMPWIEVDROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610580
Record name [6-(Aminomethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50501-31-0
Record name [6-(Aminomethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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